(R)-trichostatic acid
Overview
Description
®-Trichostatic acid is a chiral compound known for its role as a histone deacetylase inhibitor. It has garnered significant attention in the fields of chemistry and biology due to its potential therapeutic applications, particularly in cancer treatment. The compound’s ability to modulate gene expression by inhibiting histone deacetylases makes it a valuable tool in epigenetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-trichostatic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric hydrogenation of a suitable precursor, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of palladium or rhodium catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of ®-trichostatic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process is designed to be scalable and cost-effective, ensuring the consistent production of high-quality ®-trichostatic acid for research and therapeutic use.
Chemical Reactions Analysis
Types of Reactions: ®-Trichostatic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ®-trichostatic acid to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Trichostatic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: Employed in studies of gene expression and epigenetic regulation due to its histone deacetylase inhibitory activity.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals and as a tool for drug discovery and development.
Mechanism of Action
®-Trichostatic acid exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and enhanced gene expression. The compound’s molecular targets include various histone deacetylase isoforms, and its action involves the disruption of the enzyme’s active site, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with a similar mechanism of action but differing in structure and potency.
Valproic Acid: A well-known histone deacetylase inhibitor used in the treatment of epilepsy and bipolar disorder.
Suberoylanilide Hydroxamic Acid: A potent histone deacetylase inhibitor with applications in cancer therapy.
Uniqueness: ®-Trichostatic acid is unique due to its specific chiral configuration, which can influence its binding affinity and selectivity for different histone deacetylase isoforms. This enantiomer-specific activity can result in distinct biological effects and therapeutic potential compared to its racemic or other enantiomeric counterparts.
Properties
IUPAC Name |
7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEITMNFEJHFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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